tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate: is a chemical compound characterized by its complex molecular structure. It is often used in various scientific research fields due to its unique properties and reactivity. The compound contains a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable component in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 6-(2-methoxyphenyl)-6-oxohexyl moiety. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butyl group can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules with specific biological activities .
Industry: Industrially, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity. The methoxyphenyl and oxohexyl moieties contribute to its overall chemical behavior, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another compound with a tert-butyl group, used in different synthetic applications.
2-(N-tert-butoxycarbonylamino)-3-methylpyridine: A compound with similar protective groups, used in organic synthesis.
Uniqueness: tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is unique due to its combination of the tert-butyl group with the methoxyphenyl and oxohexyl moieties. This combination provides a distinct set of chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-13-9-5-6-11-15(20)14-10-7-8-12-16(14)22-4/h7-8,10,12H,5-6,9,11,13H2,1-4H3,(H,19,21) |
InChI Key |
FGLYPPWQOYGJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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